hAChE-IN-1
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Overview
Description
hAChE-IN-1, also known as Compound 24, is a potent inhibitor of human acetylcholinesterase (hAChE). It exhibits an inhibition concentration half-maximum (IC50) of 1.09 μM. Additionally, it inhibits tau-oligomerization with an effective concentration half-maximum (EC50) of 2.71 μM as determined by a cellular tau fluorescence resonance energy transfer (FRET) assay .
Preparation Methods
The synthesis of hAChE-IN-1 involves a multicomponent Petasis reaction, which is a method used for the identification of pyrazine-based multi-target directed anti-Alzheimer’s agents. The reaction conditions typically involve the use of various reagents and solvents, and the process is carried out under controlled temperatures and pressures
Chemical Reactions Analysis
hAChE-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include various acids, bases, and solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
hAChE-IN-1 has several scientific research applications, including:
Chemistry: It is used as a tool to study the inhibition of acetylcholinesterase and tau-oligomerization.
Biology: It is used in cellular assays to investigate its neuroprotective effects on cells transfected with wild-type tau protein.
Medicine: It is being researched as a potential therapeutic agent for Alzheimer’s disease due to its ability to inhibit acetylcholinesterase and tau-oligomerization.
Mechanism of Action
hAChE-IN-1 exerts its effects by inhibiting the activity of human acetylcholinesterase, an enzyme that plays a crucial role in the central and peripheral nervous systems by terminating neurotransmission through the rapid hydrolysis of acetylcholine. By inhibiting this enzyme, this compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors, which can have various physiological effects .
Comparison with Similar Compounds
hAChE-IN-1 is unique in its potent inhibition of human acetylcholinesterase and tau-oligomerization. Similar compounds include:
Ethoprophos: An organophosphorus pesticide that inhibits acetylcholinesterase.
Fenamiphos: Another organophosphorus pesticide with similar inhibitory effects on acetylcholinesterase.
Methamidophos: Known for its inhibition of acetylcholinesterase and susceptibility to reactivation by selected oximes.
These compounds share the common mechanism of inhibiting acetylcholinesterase, but this compound is distinguished by its dual inhibitory effects on both acetylcholinesterase and tau-oligomerization, making it a promising candidate for Alzheimer’s disease research .
Properties
Molecular Formula |
C22H24N4O |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
2-[(4-methylphenyl)-(4-pyrazin-2-ylpiperazin-1-yl)methyl]phenol |
InChI |
InChI=1S/C22H24N4O/c1-17-6-8-18(9-7-17)22(19-4-2-3-5-20(19)27)26-14-12-25(13-15-26)21-16-23-10-11-24-21/h2-11,16,22,27H,12-15H2,1H3 |
InChI Key |
HMFJSRNCWMTEHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2O)N3CCN(CC3)C4=NC=CN=C4 |
Origin of Product |
United States |
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